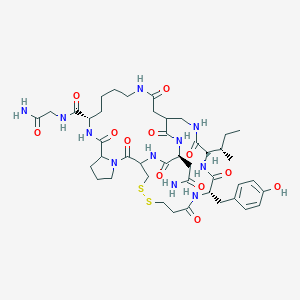

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

Description

The Neurohypophyseal Peptide System: Oxytocin (B344502) and Vasopressin Homologues

The neurohypophyseal hormones, oxytocin and arginine vasopressin (AVP), form a closely related family of peptide hormones. nih.gov Both are nonapeptides, consisting of nine amino acids, and are synthesized in the hypothalamus before being released from the posterior pituitary gland. nih.gov Their structural similarity is striking, differing by only two amino acids. nih.gov In most mammals, oxytocin has isoleucine at position 3 and leucine (B10760876) at position 8, whereas AVP has phenylalanine at position 3 and arginine at position 8. nih.gov This close homology is believed to have arisen from a common ancestral gene. nih.gov

Despite their structural resemblance, oxytocin and vasopressin mediate distinct, though sometimes overlapping, physiological and behavioral functions. nih.gov Oxytocin is primarily associated with uterine contractions during labor, lactation, and social bonding. nih.govdrugbank.com Vasopressin is the principal regulator of water balance through its antidiuretic effects and also plays a role in blood pressure regulation and social behaviors. nih.govnih.gov The similarity in their structures leads to cross-reactivity at their respective receptors, meaning oxytocin can bind to vasopressin receptors and vice versa, which can lead to off-target effects.

The oxytocin receptor (OTR) is a G protein-coupled receptor, and its activation is responsible for the downstream effects of oxytocin. nih.gov There are three main subtypes of vasopressin receptors: V1a, V1b, and V2, each with distinct tissue distributions and signaling pathways. nih.gov The challenge in developing oxytocin-related therapeutics is to create ligands that are highly selective for the OTR, minimizing activation of the vasopressin receptors to avoid unwanted side effects. nih.gov

Strategic Development of Oxytocin Receptor Ligands: Rationale for Analog Design

The native oxytocin molecule has certain pharmacological drawbacks that limit its therapeutic efficacy. It has a very short half-life in the bloodstream, estimated to be only a few minutes, and can be rapidly degraded by enzymes. nih.govnih.gov Furthermore, its lack of complete selectivity for the OTR can lead to side effects mediated by vasopressin receptors. nih.gov

The strategic design of oxytocin analogues aims to address these limitations through specific chemical modifications. The primary goals of this research are to:

Enhance Metabolic Stability: The disulfide bridge between the cysteine residues at positions 1 and 6 is a primary site of enzymatic degradation. nih.gov Replacing this labile bond with a more stable linkage, such as a lactam bridge, can significantly increase the molecule's resistance to degradation and prolong its duration of action. nih.gov

Improve Receptor Selectivity: By altering the amino acid sequence, researchers can create analogues that bind with high affinity to the OTR while having significantly lower affinity for vasopressin receptors. nih.govresearchgate.net This is crucial for minimizing off-target effects. For example, modifications at positions 2, 4, and 8 have been shown to influence selectivity. nih.gov

Modify Agonist/Antagonist Properties: Depending on the therapeutic goal, analogues can be designed to either activate (agonist) or block (antagonist) the oxytocin receptor. researchgate.net For instance, OTR agonists are used to induce labor, while antagonists have been investigated for the prevention of preterm labor. nih.govresearchgate.net

Positioning of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" within Advanced Peptide Research

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is a prime example of an advanced oxytocin analogue designed with specific therapeutic goals in mind. Its structure incorporates key modifications intended to improve upon the native hormone.

The substitution of the N-terminal cysteine with mercaptopropionic acid (Mpa) at position 1 is a well-established strategy to increase resistance to aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. This modification helps to prolong the analogue's half-life.

The most significant feature of this analogue is the introduction of a lactam bridge between the glutamic acid (Glu) at position 4 and the lysine (B10760008) (Lys) at position 8. This internal amide bond replaces the disulfide bridge, creating a more stable cyclic structure. The formation of this cyclo(Glu4,Lys8) linkage is a sophisticated synthetic step that confers greater resistance to enzymatic degradation compared to the natural disulfide bond.

Research on such modified peptides indicates that these structural changes can lead to a more favorable pharmacological profile. While specific quantitative data for Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is not extensively published in publicly available literature, qualitative reports suggest that it retains high affinity for the oxytocin receptor while exhibiting reduced cross-reactivity with vasopressin receptors when compared to other synthetic analogues like carbetocin. This enhanced selectivity is a key objective in the development of new oxytocin-based therapeutics.

The design and synthesis of compounds like Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- represent the forefront of peptide research, where a deep understanding of structure-activity relationships is used to create novel molecules with potentially superior clinical properties.

Properties

CAS No. |

125666-62-8 |

|---|---|

Molecular Formula |

C43H63N11O12S2 |

Molecular Weight |

990.2 g/mol |

IUPAC Name |

(10S,22S,25S,35S)-N,35-bis(2-amino-2-oxoethyl)-22-[(2S)-butan-2-yl]-25-[(4-hydroxyphenyl)methyl]-2,8,16,21,24,27,34,37-octaoxo-30,31-dithia-3,9,15,20,23,26,33,36-octazatricyclo[16.14.5.03,7]heptatriacontane-10-carboxamide |

InChI |

InChI=1S/C43H63N11O12S2/c1-3-23(2)36-42(65)47-20-25-18-35(59)46-14-5-4-7-27(38(61)48-21-33(45)57)50-41(64)31-8-6-15-54(31)43(66)30(52-39(62)29(19-32(44)56)51-37(25)60)22-68-67-16-13-34(58)49-28(40(63)53-36)17-24-9-11-26(55)12-10-24/h9-12,23,25,27-31,36,55H,3-8,13-22H2,1-2H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,65)(H,48,61)(H,49,58)(H,50,64)(H,51,60)(H,52,62)(H,53,63)/t23-,25?,27-,28-,29-,30?,31?,36-/m0/s1 |

InChI Key |

LFKZJWPKJWLCPZ-RROUQNFWSA-N |

SMILES |

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC2CC(=O)NCCCC[C@H](NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)NCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |

Synonyms |

1-Mpa-cyclo(4-Glu-8-Lys)-oxytocin oxytocin, beta mercaptopropionic acid(1)-cyclo(glutamyl(4)-lysyl(8))- oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8))- |

Origin of Product |

United States |

Structural Characterization and Synthetic Methodologies

Detailed Chemical Structure of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-"

The unique architecture of this oxytocin (B344502) analog is central to its modified properties. A thorough understanding of its nomenclature and the conformational consequences of its cyclization is essential.

The systematic name "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" precisely describes its structural deviations from the parent hormone. The "mpa(1)" designation indicates that the cysteine residue at the first position is replaced by β-mercaptopropionic acid. This modification, where a thiol-containing propionic acid replaces the amino acid cysteine, is a common strategy to enhance resistance to enzymatic degradation by aminopeptidases and to eliminate the native disulfide bridge, which is susceptible to reduction. The sulfur atom in mpa allows for the formation of a thioether linkage, which is more stable than a disulfide bond in biological environments.

The second critical modification, "cyclo(glu(4)-lys(8))-," signifies the formation of an intramolecular amide bond, or lactam bridge, between the γ-carboxyl group of the glutamic acid residue at position 4 and the ε-amino group of the lysine (B10760008) residue at position 8. nih.gov This cyclization replaces the native disulfide bond between positions 1 and 6, creating a new macrocyclic structure within the peptide. The formation of this stable amide linkage significantly enhances the peptide's resistance to proteolytic cleavage and constrains its three-dimensional structure. nih.gov

| Modification | Position | Chemical Change | Purpose |

| mpa | 1 | Replacement of Cysteine with β-Mercaptopropionic Acid | Enhances metabolic stability; removes native disulfide bond. |

| cyclo | 4-8 | Intramolecular amide (lactam) bond between Glutamic acid and Lysine side chains | Increases structural rigidity and resistance to proteolysis. |

The introduction of a lactam bridge between positions 4 and 8 imposes significant conformational constraints on the peptide backbone. Side-chain to side-chain cyclization is a well-established method for stabilizing specific secondary structures, such as α-helices and β-turns. nih.gov In the case of oxytocin analogs, the native disulfide bridge helps to maintain a specific folded conformation, including a β-turn, which is crucial for receptor binding. nih.gov

The replacement of the 20-membered disulfide-containing ring with a new lactam-bridged ring of a different size alters the global conformation. The (i, i+4) spacing of the glutamic acid and lysine residues is known to be effective in stabilizing helical structures. nih.gov While the precise conformational details of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" would require specific spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), it can be inferred from studies on similar cyclic peptides that this modification induces a more rigid and pre-organized structure compared to the linear counterpart. nih.govnih.gov This rigidity can reduce the entropic penalty upon binding to its receptor, potentially influencing binding affinity and selectivity.

Contemporary Synthetic Routes for "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" and Related Cyclic Peptides

The synthesis of such a modified peptide is a multi-step process that relies on advanced techniques in peptide chemistry, primarily solid-phase peptide synthesis (SPPS).

The synthesis of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis. nih.gov The linear peptide chain is assembled stepwise on a solid support, such as a Rink amide resin, to yield the C-terminal amide. biotage.com

A key aspect of the synthesis is the incorporation of the non-canonical residue, β-mercaptopropionic acid, and the use of amino acids with orthogonally protected side chains to allow for selective cyclization. For the glutamic acid at position 4 and the lysine at position 8, protecting groups are chosen that can be removed without cleaving the peptide from the resin or deprotecting other side chains. Common choices include an allyl (All) ester for the glutamic acid side chain and an allyloxycarbonyl (Alloc) group for the lysine side chain. nih.gov The β-mercaptopropionic acid is typically introduced with its thiol group protected, for instance by a trityl (Trt) group, to prevent side reactions during synthesis.

The cornerstone of the synthesis is the chemoselective formation of the lactam bridge. After the assembly of the linear peptide on the solid support, the orthogonal protecting groups on the side chains of glutamic acid and lysine are selectively removed. For instance, palladium-catalyzed reactions are used to cleave allyl and Alloc groups. biotage.com

Following the deprotection of the side chains, the on-resin cyclization is performed. This intramolecular amide bond formation is typically mediated by a coupling reagent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIEA). researchgate.net The reaction is carefully monitored to ensure completion. As there is no disulfide bridge to be formed in this analog, the complexities of oxidative folding are avoided.

After the synthesis and cyclization, the peptide is cleaved from the resin and all remaining protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified and characterized using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthetic peptide and for its purification. nih.govpeptidesciences.com A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (B52724) containing a small amount of TFA. peptidesciences.com

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to confirm the identity of the peptide by determining its molecular weight with high accuracy. nih.govwaters.com Fragmentation analysis (MS/MS) can further verify the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural characterization. nih.govnih.govbohrium.com One-dimensional and two-dimensional NMR experiments can provide information about the peptide's conformation in solution, including the presence of specific secondary structures like β-turns and the spatial proximity of different protons. bohrium.commdpi.com

| Analytical Technique | Purpose | Key Findings |

| HPLC | Purity assessment and purification | Provides a chromatogram showing the main product peak and any impurities. |

| Mass Spectrometry | Identity confirmation | Determines the precise molecular weight of the synthesized peptide. |

| NMR Spectroscopy | Detailed structural analysis | Elucidates the 3D conformation and secondary structure elements in solution. |

| CD Spectroscopy | Overall secondary structure | Indicates the percentage of α-helix, β-sheet, and random coil in the peptide. |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Molecular Determinants for Oxytocin (B344502) Receptor Binding and Activation

The journey to understand how "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" engages its receptor begins with a detailed examination of its unique structural features. The modifications at the N-terminus and the introduction of a lactam bridge profoundly influence its pharmacological profile.

Influence of N-Terminal Modifications (e.g., mpa(1)) on Receptor Interaction

The N-terminal region of oxytocin is a critical determinant of its biological activity. nih.govresearchgate.net Modifications in this area can dramatically alter a compound's affinity and efficacy. The substitution of the N-terminal cysteine with 3-mercaptopropionic acid (mpa) is a key feature of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-". This modification, known as deamination, has been a common strategy in the design of oxytocin analogues. nih.govelectronicsandbooks.com

The introduction of Mpa at position 1 has been shown to impact the pharmacological properties of oxytocin analogues. nih.govresearchgate.net This modification can lead to a reduction in the conformational freedom of the N-terminal part of the molecule, which in turn has a significant impact on pharmacological activities. nih.govresearchgate.net Studies on other oxytocin analogues have shown that N-terminal deamination can sometimes lead to improved activation of vasopressin receptors, a closely related family of receptors. nih.gov The absence of the N-terminal amino group can also influence the molecule's susceptibility to degradation by aminopeptidases, potentially altering its pharmacokinetic profile.

Conformational Constraints Imposed by Cyclo(glu(4)-lys(8)) and Their Functional Consequences

A defining characteristic of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" is the intramolecular lactam bridge formed between the side chains of glutamic acid at position 4 and lysine (B10760008) at position 8. This cyclization introduces a significant conformational constraint on the peptide backbone. The native oxytocin molecule possesses a flexible disulfide bridge between cysteine residues at positions 1 and 6, which allows for a degree of conformational adaptability. The cyclo(glu(4)-lys(8)) modification, however, imposes a more rigid structure.

This conformational rigidity is not without functional consequences. The way the Tyr2 side chain is oriented, for instance, can be affected by residues in other positions, such as position 8. nih.gov In some analogues, constraining the conformation can stabilize a bioactive conformation, potentially leading to increased potency or selectivity. The introduction of a lactam bridge is a well-established strategy in peptide chemistry to enhance stability and influence biological activity.

Comparative Analysis of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" with Other Oxytocin Analogues

Positional Scanning and Amino Acid Substitution Effects on Efficacy and Selectivity

The systematic substitution of amino acids at various positions in the oxytocin sequence, a technique known as positional scanning or alanine (B10760859) scanning, is a powerful tool for dissecting the role of individual residues. nih.gov Research has shown that substitutions at positions 2, 3, and 5 can cause a significant reduction in certain biological effects. researchgate.net The hydrophobicity and configuration of the amino acid at position 2 are particularly crucial for determining whether an analogue will act as an agonist or an antagonist. researchgate.net

For instance, the introduction of bulky aromatic residues at position 2 has been a key strategy in the development of potent oxytocin antagonists. In contrast, the native tyrosine at this position is important for agonistic activity. The nature of the amino acid at position 8 also plays a role in receptor interaction and subsequent signaling.

Quantitative SAR (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. researchgate.netuestc.edu.cn For oxytocin analogues, QSAR models have been developed to predict their uterotonic activity. researchgate.net These models have revealed that the hydrophobic, steric, and electronic properties of amino acids at position 3, and the electronic properties at position 8, are closely related to oxytocic activity. researchgate.net

Pharmacophore modeling, a computational technique, helps to identify the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to its target receptor. youtube.com By comparing the pharmacophore of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" with those of other potent and selective ligands, researchers can gain insights into the key interactions that govern its binding affinity and functional activity. Molecular modeling and docking studies of the oxytocin receptor have been used to construct models that can aid in the development of novel drugs targeting this receptor. nih.gov

Biophysical and Spectroscopic Approaches to Conformational Studies

A variety of biophysical and spectroscopic techniques are employed to investigate the three-dimensional structure and dynamics of oxytocin analogues in solution. These methods provide crucial experimental data to complement computational modeling and SAR studies.

Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure and conformational changes of peptides. nih.gov CD studies on oxytocin analogues have revealed how modifications, such as the introduction of conformationally constrained amino acids, can stabilize specific conformations like β-turns. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the conformation and dynamics of peptides at the atomic level. Carbon-13 NMR chemical shift parameters and spin-lattice relaxation times (T1) have been used to compare the conformational and dynamic properties of agonist and antagonist analogues of oxytocin. nih.gov These studies have suggested that there are different structural and conformational requirements at the 2-position for agonist versus antagonist activity. nih.gov

The biophysical characteristics of oxytocin and its analogues, including their size and water content, can also be investigated. nih.gov These properties can influence how the molecules interact with their environment and the receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing detailed information about atomic connectivity and spatial proximity. For peptides like [Mpa¹, cyclo(Glu⁴-Lys⁸)]-Oxytocin, NMR studies, including one-dimensional proton (¹H) NMR and two-dimensional experiments like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in defining the backbone and side-chain conformations.

A seminal study on the solution conformation of the closely related potent bicyclic antagonist, [dPen¹, cyclo(Glu⁴,Lys⁸)]OT, which shares the key bicyclic structural motif, provides significant insights into the conformational properties of [Mpa¹, cyclo(Glu⁴-Lys⁸)]-Oxytocin. acs.org The analysis of ¹H and ¹³C NMR data, in conjunction with molecular dynamics simulations, has revealed a well-defined conformation for these bicyclic antagonists in a dimethyl sulfoxide (B87167) (DMSO) solution. acs.org

Key Research Findings from NMR Studies:

β-Turn Formation: The NMR data strongly suggest the presence of a β-turn involving the residues Tyrosine-2 (Tyr²) and Isoleucine-3 (Ile³). This structural feature is considered a common characteristic responsible for the antagonistic activity at the uterine oxytocin receptor. acs.org

Conformational Rigidity: The bicyclic nature of the molecule, enforced by both the disulfide bridge (or Mpa substitution) and the lactam bridge, significantly restricts the conformational flexibility of the peptide. This rigidity is believed to contribute to its high antagonistic potency. acs.org

Distinct Agonist vs. Antagonist Conformation: The three-dimensional structure of these bicyclic antagonists differs considerably from the known crystal and solution structures of oxytocin agonists. This supports the hypothesis that agonists and antagonists of the oxytocin receptor bind in different modes, with distinct conformational requirements for receptor activation versus blockade. acs.org

The proposed solution structure of these bicyclic antagonists, characterized by the Tyr²-Ile³ β-turn and the Cys⁶-Pro⁷ cis peptide bond, serves as a valuable template for the rational design of novel peptide and non-peptide oxytocin antagonists. acs.org

| NMR-Derived Conformational Feature | Residues Involved | Significance |

| β-Turn | Tyr² - Ile³ | Common feature for antagonist activity |

| Amide Bond Conformation | Cys⁶ - Pro⁷ | Predominantly cis isomer |

| Overall Structure | Bicyclic | Reduced conformational flexibility |

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable tool for the rapid assessment of the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and β-turns.

For [Mpa¹, cyclo(Glu⁴-Lys⁸)]-Oxytocin and its analogues, CD spectroscopy has been employed to confirm the presence of ordered secondary structures. Research on similar lactam-bridged oxytocin analogues has demonstrated the utility of CD in characterizing their conformation.

Key Research Findings from CD Spectroscopy:

β-Turn Signature: The CD spectrum of a closely related oxytocin analogue featuring a lactam bridge reveals a distinct β-turn structure. This is characterized by negative bands observed around 208 nm and 222 nm, which are typical for cyclic peptides adopting such a folded conformation.

Conformational Stability: The lactam bridge plays a crucial role in stabilizing this β-turn structure. This pre-organization of the peptide backbone is a key aspect of its structure-activity relationship.

The data obtained from CD spectroscopy complements the more detailed structural information from NMR, providing a consistent picture of a folded, β-turn-rich conformation for these bicyclic oxytocin antagonists.

| CD Spectral Feature | Wavelength (nm) | Interpretation |

| Negative Band | ~208 | Characteristic of β-turn |

| Negative Band | ~222 | Characteristic of β-turn |

Receptor Pharmacology and Molecular Signaling

Oxytocin (B344502) Receptor (OTR) Binding Kinetics and Affinity Profiling

The affinity and binding kinetics of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" at the OTR are critical determinants of its biological activity. These parameters are typically elucidated through rigorous in vitro pharmacological assays.

Radioligand displacement assays are a cornerstone for characterizing the binding affinity of unlabeled ligands, such as "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-", to their receptors. In these assays, the synthetic compound competes with a radiolabeled ligand for binding to the OTR. The concentration of the synthetic compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the ligand for the receptor.

Table 1: Antagonist Potency of Bicyclic Oxytocin Analogs at the Rat Oxytocin Receptor

| Compound | pA2 Value (Rat Uterotonic Assay) |

| [dPen1,cyclo(Glu4,Lys8)]oxytocin | 8.74 nih.gov |

| Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- | ~8.26 (estimated) |

This table is based on available research data. The pA2 value for "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" is an estimation derived from comparative potency data.

The oxytocin and vasopressin receptors share a high degree of structural homology, which can lead to cross-reactivity of ligands. Assessing the selectivity of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" for the OTR over the vasopressin receptor subtypes (V1a, V1b, and V2) is crucial for understanding its specific pharmacological effects.

Research indicates that "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" exhibits reduced cross-reactivity with vasopressin receptors compared to other oxytocin analogs like carbetocin. nih.gov The pressor assay, which measures the vasoconstrictive effects mediated by the V1a receptor, provides some insight into this selectivity. The related compound, "[dPen1,cyclo(Glu4,Lys8)]oxytocin," was found to be a weak antagonist in the pressor assay, with a pA2 of 6.3. nih.gov This suggests a lower affinity for the V1a receptor compared to the OTR. However, detailed quantitative binding data (e.g., Ki values) for "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" at the V1a, V1b, and V2 receptor subtypes are necessary for a complete selectivity profile.

Table 2: Comparative Antagonist Potency at Oxytocin and Vasopressin V1a Receptors

| Compound | OTR Antagonist Potency (pA2) | V1a Receptor Antagonist Potency (pA2, Pressor Assay) |

| [dPen1,cyclo(Glu4,Lys8)]oxytocin | 8.74 nih.gov | 6.3 nih.gov |

| Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- | ~8.26 (estimated) | Data not available |

This table highlights the difference in potency at OTR and V1a receptors for a related compound, suggesting a degree of selectivity.

Cellular Signal Transduction Pathways Activated by "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-"

As an antagonist, "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" is expected to bind to the OTR and block the initiation of the downstream signaling cascades typically triggered by the endogenous agonist, oxytocin.

The oxytocin receptor primarily couples to the Gq/11 family of G proteins. acs.orgnih.gov Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). nih.gov As an antagonist, "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" would competitively inhibit oxytocin from binding to the OTR, thereby preventing the activation of this Gq/11-PLC-IP3/DAG-Ca2+ signaling cascade. The potent antagonistic properties of this bicyclic analog are attributed to the conformational constraints imposed by the lactam bridge, which favor a receptor conformation that prevents the transduction of a biological response. nih.gov

Beta-arrestins (β-arrestins) are crucial for the desensitization, internalization, and signaling of many GPCRs, including the OTR. nih.gov Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment uncouples the receptor from the G protein, leading to the termination of G protein-mediated signaling.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. These modulators can be positive, negative, or neutral in their effects on the orthosteric ligand's affinity and/or efficacy.

Currently, there is no available research to suggest that "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" functions as an allosteric modulator of the oxytocin receptor. Its antagonistic properties are understood to arise from competitive binding at the orthosteric site. nih.gov However, the possibility of allosteric effects cannot be entirely ruled out without specific experimental investigation.

Receptor Mutagenesis and Chimera Studies to Identify Binding Domains

The molecular interactions between oxytocin analogs and the oxytocin receptor (OTR) are intricate, involving specific residues and domains that dictate binding affinity and functional activity. While direct mutagenesis and chimera studies on "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" are not extensively documented in publicly available literature, a wealth of information from studies on oxytocin and other analogs provides a robust framework for understanding its binding mechanism. These studies have utilized site-directed mutagenesis and the creation of chimeric receptors, often with the closely related vasopressin receptors, to pinpoint the critical determinants of ligand binding.

Research has consistently shown that the extracellular domains of the OTR are paramount for agonist binding. Specifically, the N-terminal domain and the second and third extracellular loops (ECL2 and ECL3) have been identified as containing key binding epitopes for oxytocin and related agonists.

A significant body of research has focused on identifying specific amino acid residues within these domains that are crucial for ligand recognition and receptor activation. Through mutational analysis, several key residues have been implicated in the binding of oxytocin and its analogs. These findings are critical for inferring the binding characteristics of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-".

The structural modifications in "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-", namely the replacement of the Cys1-Cys6 disulfide bridge with a mercaptopropionic acid (Mpa) at position 1 and a lactam bridge between glutamic acid at position 4 and lysine (B10760008) at position 8, introduce significant conformational constraints. These constraints are thought to influence the topography of the analog, making it more favorable for binding to the receptor in a specific manner that can modulate its functional response. Structure-activity relationship studies on bicyclic oxytocin antagonists with similar modifications suggest that the lactam bridge, in particular, affects the conformational flexibility of the molecule, which is a key determinant of its interaction with the receptor. nih.gov

Molecular modeling studies have further elucidated the potential binding pocket of the OTR. These computational models, often validated by mutagenesis data, suggest that ligands like oxytocin and its analogs dock into a binding site formed by residues within the transmembrane helices.

The following data tables summarize key findings from receptor mutagenesis and chimera studies on the oxytocin receptor with various ligands. This information provides a comparative context for understanding the potential interactions of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" with the OTR.

Table 1: Effect of OTR Mutations on Ligand Binding

| Mutant | Location | Effect on Oxytocin Binding | Reference |

| D85A | Transmembrane Domain 2 | Inactive receptor, prevents agonist-induced conformational changes. | nih.gov |

| R137A | Intracellular Domain 2 | Constitutively active receptor, mimics agonist-bound state. | nih.gov |

Table 2: Key Residues in OTR for Ligand Interaction

| Residue | Location | Role in Binding | Reference |

| Arg34 | N-terminus | Important for ligand recognition and binding. | nih.gov |

| Phe103 | Transmembrane Domain 3 | Contributes to the ligand binding pocket. | nih.gov |

| Tyr209 | Transmembrane Domain 5 | Interacts with residues at positions 2 and 3 of oxytocin. | nih.gov |

| Phe284 | Transmembrane Domain 6 | Crucial for ligand binding and recognition. | nih.gov |

Table 3: Insights from OTR/V2R Chimera Studies

| Chimeric Receptor Construct | Key Finding | Implication for "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" Binding |

| Transfer of OTR N-terminus to V2R | The N-terminus of the OTR is a critical determinant for agonist binding. | The conformation of the N-terminal region of "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" is likely crucial for its interaction with the OTR N-terminus. |

| Transfer of OTR ECL2 and ECL3 to V2R | These extracellular loops are important for the binding of agonists like oxytocin. | The bicyclic structure of the analog likely influences its interaction with ECL2 and ECL3, affecting its binding affinity and selectivity. |

Preclinical Biological Investigations and Translational Research Paradigms

In Vitro Pharmacological Characterization in Cell-Based Systems

The initial stages of drug development for Oxytocin (B344502), mpa(1)-cyclo(glu(4)-lys(8))- involved comprehensive in vitro studies to determine its fundamental pharmacological properties. These investigations are critical for establishing the compound's potency, efficacy, and stability before proceeding to more complex in vivo models.

Functional Potency and Efficacy Determination

The functional potency of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has been characterized primarily through its antagonist activity at the oxytocin receptor. In a rat uterotonic assay, the compound demonstrated potent antagonist effects. nih.gov The potency of an antagonist is typically expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

A key study reported a pA2 value of 8.2 for Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in an in vitro rat uterus assay, indicating its significant ability to inhibit oxytocin-induced uterine contractions. creighton.edu Further research has contextualized this potency by comparing it to other bicyclic oxytocin antagonists. For instance, it was found to be approximately one-third as potent as [dPen1,cyclo(Glu4,Lys8)]oxytocin, which has a pA2 of 8.74 in the same assay. nih.gov These findings underscore that the potent antagonistic properties of these bicyclic analogs are attributable to the conformational constraints imposed by the lactam bridge, which favors a receptor binding mode that prevents the transduction of a biological response. nih.gov

Table 1: In Vitro Functional Potency of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- and a Comparator

| Compound | Assay | Potency (pA2) | Source(s) |

| Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- | Rat Uterus Assay | 8.2 | creighton.edu |

| [dPen1,cyclo(Glu4,Lys8)]oxytocin | Rat Uterus Assay | 8.74 | nih.gov |

Assessment of Proteolytic Stability in Biological Matrices

A significant limitation of native oxytocin for therapeutic applications is its rapid degradation by peptidases in biological fluids. The structural modifications in Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- were specifically designed to address this issue. The replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the introduction of a lactam bridge between the glutamic acid at position 4 and the lysine (B10760008) at position 8 are intended to confer enhanced resistance to enzymatic degradation.

In Vivo Evaluation in Established Animal Models of Oxytocin System Modulation

Following in vitro characterization, the investigation of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- would typically progress to in vivo studies in animal models to understand its pharmacokinetic profile and therapeutic potential.

Pharmacokinetic Disposition in Rodent Models

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in rodent models are not extensively reported in publicly accessible literature. However, based on its chemical nature as a modified peptide, it is anticipated to have different pharmacokinetic properties compared to native oxytocin. The increased stability due to the Mpa and lactam bridge modifications would likely lead to a longer plasma half-life and altered clearance mechanisms. Further research is required to fully elucidate its pharmacokinetic profile.

Assessment of Receptor Occupancy and Functional Readouts in Vivo

In vivo studies are crucial to confirm that the compound reaches its target receptors and exerts the expected functional effects. For Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-, this would involve assessing its ability to occupy oxytocin receptors in relevant tissues and measuring downstream physiological responses.

In an in vivo oxytocic assay in rats, the compound was shown to act as an antagonist with a pA2 value of 6.45. creighton.edu This demonstrates that the compound is active in a living system and can effectively antagonize the effects of endogenous oxytocin. However, more detailed receptor occupancy studies, for instance, using radiolabeled ligands or advanced imaging techniques, would be necessary to quantify the extent and duration of receptor engagement in different tissues.

Efficacy in Disease-Relevant Animal Models

The potential therapeutic applications of an oxytocin antagonist like Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- could lie in conditions characterized by excessive oxytocin signaling. While there is a growing interest in the role of the oxytocin system in conditions such as visceral hypersensitivity and pain, specific studies evaluating the efficacy of this particular analog in relevant animal models are not currently available in the public literature. The development of potent and gut-stable oxytocin analogs has been highlighted as a promising avenue for treating abdominal pain, suggesting that stable antagonists could also have therapeutic potential in this area. nih.gov Future research would be needed to explore the efficacy of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in preclinical models of these conditions.

Advanced Computational and Rational Design Approaches

Molecular Modeling and Docking Studies for Ligand-Receptor Complexes

Computational techniques are indispensable for understanding the intricate interactions between oxytocin (B344502) analogues and the oxytocin receptor (OTR), guiding the design of more effective ligands.

A significant challenge in the structure-based design of oxytocin analogues has been the absence of an experimentally determined 3D structure for the oxytocin receptor. bas.bguit.nouit.no To overcome this, researchers employ protein structure homology modeling, a computational technique that generates 3D models of a target protein based on the known experimental structures of related homologous proteins. bas.bg The OTR belongs to the rhodopsin-type (class I) of G-protein coupled receptors (GPCRs), and the crystal structures of other GPCRs serve as templates for building the OTR model. bas.bguit.no

The process involves several key steps:

Template Selection: Identifying suitable template structures from the Protein Data Bank (PDB) with the highest sequence identity to the human OTR. uit.noresearchgate.net

Sequence Alignment: Aligning the amino acid sequence of the OTR with the sequences of the selected templates.

Model Building: Using software packages like MODELLER to construct a family of 3D OTR models based on the alignment. bas.bgresearchgate.net

Model Refinement and Evaluation: The generated models are assessed for their quality using various scoring functions and by simulating their interaction with the natural ligand, oxytocin. bas.bgresearchgate.net The ability of a model to distinguish between known ligands and inactive "decoy" molecules, often analyzed using a Receiver Operating Characteristics (ROC) curve, is a crucial validation step. uit.nouit.no

These homology models provide a crucial three-dimensional framework for understanding how ligands bind to the receptor, enabling detailed molecular docking studies. uit.no Recently, the crystal structure of the human OTR in complex with a non-peptidic antagonist, retosiban, has been solved, providing valuable experimental data to refine and validate these computational models. nih.gov

With a reliable 3D model of the OTR, computational screening, also known as virtual screening (VS), can be employed to identify novel oxytocin analogues from large chemical databases. uit.nomdpi.com This process acts as an in silico filter to narrow down vast numbers of potential compounds to a manageable few for experimental synthesis and testing. mdpi.commdpi.com

Virtual screening campaigns often utilize virtual combinatorial libraries (VCLs), which are large, computationally generated collections of molecules. mdpi.com These libraries can be created in two main ways:

Scaffold-Based Design: Starting with a known active molecule, new analogues are generated by systematically modifying its chemical structure. mdpi.com

Reaction-Based Design: This approach mimics real chemical synthesis by applying a set of defined chemical reactions to a collection of virtual reactants, creating a library of potential products. mdpi.com

The screening process itself typically involves molecular docking, where each molecule in the virtual library is computationally placed into the binding site of the OTR model to predict its binding affinity and orientation. uit.no This allows for the identification of promising "hit" compounds that can then be prioritized for further development. uit.nouit.no For example, a virtual screening procedure applied to a homology model of the OTR resulted in the identification of 15 potential non-peptide agonist compounds for future testing. uit.no

Rational Design Strategies for Enhanced Peptide Therapeutics

Rational design involves making specific, targeted modifications to the peptide's structure to overcome its inherent pharmacological limitations, such as poor metabolic stability and low bioavailability.

A key strategy to enhance the properties of oxytocin is the substitution of its natural amino acids with non-proteinogenic (unnatural) amino acids or peptidomimetics. researchgate.net These modifications can improve receptor selectivity, potency, and stability by introducing novel chemical functionalities or conformational constraints. acs.org

Strategic sites for modification in the oxytocin sequence have been identified at positions 1, 2, 3, 7, and 8. researchgate.netresearchgate.net For instance, introducing a bulky cyclohexyl group at position 1 and a D-thienylalanine at position 2 has been shown to greatly enhance selectivity for the OTR over the related vasopressin receptors. acs.org Another example is the replacement of Leucine (B10760876) at position 8 with the non-natural residue α-aminoisobutyric acid (Aib), which maintains hydrophobicity while potentially altering the peptide's backbone conformation. nih.gov Systematic substitution of amino acids has revealed that changes at positions 4 and 8 can significantly impact agonist activity, while modifications at other positions, such as position 2, can introduce antagonistic properties. acs.org

Table 1: Examples of Non-Proteinogenic Amino Acid Substitutions in Oxytocin Analogues

| Position | Original Amino Acid | Substitution | Observed Effect | Reference |

|---|---|---|---|---|

| 1 | Cysteine | Bulky Cyclohexyl Moiety | Enhanced OTR Selectivity | acs.org |

| 2 | Tyrosine | D-Thienylalanine | Enhanced OTR Selectivity | acs.org |

| 8 | Leucine | α-aminoisobutyric acid (Aib) | Retained Activity | nih.gov |

| 2 | Tyrosine | Tryptophan | High Antagonistic Activity | acs.org |

Native oxytocin has a very short half-life in the body, primarily due to the enzymatic cleavage of its peptide bonds and the reduction of its disulfide bridge. acs.orgresearchgate.net Several strategies are employed to overcome this instability.

Cyclization: The native disulfide bond between Cysteine-1 and Cysteine-6 is a primary site of metabolic breakdown. researchgate.netresearchgate.net Replacing this labile S-S bond with more robust chemical linkages can dramatically increase stability. acs.org Successful replacements include:

Lactam bridges: Forming a stable amide (HN-C=O) bond has been shown to increase in vitro serum stability from less than 2 minutes for native oxytocin to nearly 26 minutes. researchgate.net

Carba analogues: Replacing the disulfide bridge with methylene (CH2) or methine linkers significantly hinders degradation in placental tissue. acs.org

Other mimetics: Thioether, diselenide, or selenoether bonds that preserve the ring size can also retain bioactivity while improving stability. chemrxiv.org

Glycosylation: The attachment of sugar moieties to the peptide is a well-established method to improve its pharmacokinetic profile. researchgate.netresearchgate.net Glycosylation can slow the metabolism of the peptide, thereby increasing its bioavailability and promoting its ability to cross the blood-brain barrier. researchgate.net When combined with lactam cyclization, glycosylation further increased the in vitro stability of an oxytocin analogue to over 34 minutes. researchgate.net

Lipidation: Although not explicitly detailed for "Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-" in the provided context, lipidation—the attachment of fatty acid chains—is another common strategy to enhance the half-life and bioavailability of peptide therapeutics by promoting binding to serum albumin.

The combination of these strategies has led to the development of highly stable oxytocin analogues with half-lives exceeding 24 hours in intestinal fluid, compared to less than 10 minutes for the native hormone. researchgate.netnih.gov

Table 2: Impact of Modifications on Oxytocin Analogue Stability

| Modification Strategy | Analogue | In Vitro Half-Life (Rat Serum) | Reference |

|---|---|---|---|

| Native Disulfide Bond | Oxytocin | 1.4 ± 0.6 min | researchgate.net |

| Lactam Bridge Replacement | Lactam Analogue | 25.8 ± 0.9 min | researchgate.net |

| Lactam Bridge + Glycosylation | Glycosylated Lactam Analogue | 34.5 ± 0.9 min | researchgate.net |

Even with improved stability, delivering peptide drugs like oxytocin to their specific sites of action remains a major challenge due to their poor absorption and inability to easily cross biological barriers. nih.gov Targeted delivery systems aim to overcome these hurdles. frontiersin.org

One promising approach is the use of cell-penetrating peptides (CPPs) . These are short peptides that can facilitate the transport of cargo molecules, such as oxytocin, across cellular membranes. nih.gov For example, a modified CPP system known as Glycosaminoglycan-binding Enhanced Transduction (GET) has been shown to enhance the transport of oxytocin across a model of the human nasal epithelial barrier by 5-fold, suggesting a viable strategy for non-invasive nose-to-brain delivery. nih.gov

Another major strategy involves the use of peptide-functionalized nanocarriers . frontiersin.orgresearchgate.net By attaching targeting peptides to the surface of nanoparticles, such as liposomes or polymeric micelles, these drug delivery systems can be directed to specific tissues or cells that express the corresponding receptor. frontiersin.orgmdpi.com This active targeting approach can increase the local concentration of the drug at the desired site, improving efficacy and reducing potential side effects. frontiersin.orgresearchgate.net These systems can be designed as peptide-drug conjugates (PDCs) or by functionalizing the surface of a drug-loaded nanocarrier with the targeting peptide. mdpi.com

: The Case of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

The development of potent and selective oxytocin receptor (OTR) antagonists has been a significant goal in medicinal chemistry, and the bicyclic analogue Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- stands as a notable example of advanced computational and rational design approaches. This compound's design leverages an understanding of the structure-activity relationships of oxytocin and its analogues, enhanced by computational modeling to refine its conformational properties.

The rational design of this antagonist is rooted in the strategic introduction of a lactam bridge between the glutamic acid at position 4 and the lysine (B10760008) at position 8. This bicyclization is a key modification that significantly influences the compound's interaction with the OTR. Structure-activity studies have demonstrated that this rigidification of the peptide backbone is crucial for its potent antagonistic properties. The lactam bridge alters the conformational flexibility and topographical features of the analogue, making it more favorable for binding to the receptor in a manner that prevents the transduction of a biological response acs.org.

Comparative studies with monocyclic analogues have underscored the importance of this bicyclic structure. For instance, monocyclic derivatives of [Mpa¹,Gln⁴,Lys(CHO)⁸]oxytocin behave as moderate to weak agonists, following classical structure-activity profiles. In contrast, the bicyclization in [Mpa¹,cyclo(Glu⁴,Lys⁸)]oxytocin locks the molecule into a conformation that is optimized for antagonistic activity acs.org.

Computational studies, particularly nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, have provided deeper insights into the three-dimensional structure and dynamics of this bicyclic antagonist in solution. These studies have revealed a model for the 3D structure that includes a β-turn at the Tyr² and Ile³ residues and a cis amide bond between Cys⁶ and Pro⁷. acs.org

MD simulations, using force fields like AMBER, have been employed to test and refine the proposed 3D structure. These simulations, conducted at various temperatures, have demonstrated the stability of the proposed model and have been used to explore the dynamic properties of the molecule. The results suggest a relatively stable backbone conformation with fast conformational equilibrium in the disulfide and lactam bridge moieties. This specific 3D structure of the bicyclic antagonist differs considerably from the crystal and solution structures of oxytocin analogues that exhibit agonist activity acs.org. The β-turn at Tyr²-Ile³ appears to be a common feature responsible for the antagonist's interaction with the uterine receptor of oxytocin acs.org.

The table below summarizes the key structural features and their implications for the activity of Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-.

| Structural Modification | Rationale | Consequence |

| Bicyclization (Lactam Bridge) | To constrain the peptide backbone and reduce conformational flexibility. | Induces a 3D structure favorable for antagonistic activity by preventing receptor activation. |

| Mpa¹ Substitution | To increase resistance to enzymatic degradation and enhance binding affinity. | Contributes to the overall potency and stability of the antagonist. |

| β-turn at Tyr²-Ile³ | Stabilized by the bicyclic structure. | A key conformational feature for antagonist binding to the oxytocin receptor. |

Future Perspectives in Oxytocin Analogue Discovery and Development

The field of oxytocin analogue discovery and development is poised for significant advancements, driven by emerging technologies and a deeper understanding of the oxytocin system. Future efforts are likely to focus on several key areas to overcome the limitations of native oxytocin and existing analogues, such as poor metabolic stability and lack of oral bioavailability.

One of the most promising future directions is the continued application of innovative medicinal chemistry strategies to enhance the drug-like properties of oxytocin analogues. This includes the use of D-amino acids, non-natural amino acids, and N- or C-terminal modifications to increase stability and slow degradation patsnap.com. Furthermore, the replacement of the disulfide bridge with more stable linkages, such as thioether bonds, is an area of active research to create more metabolically robust derivatives patsnap.com.

The exploration of novel drug discovery technologies is set to revolutionize the identification of new oxytocin analogues. Peptide display libraries, such as phage and mRNA display, offer powerful tools for rapidly screening vast numbers of peptide variants to identify candidates with high affinity and selectivity for the oxytocin receptor rsc.orgunivie.ac.at. Venomics, the study of peptides from animal venoms, also presents a unique and largely untapped resource for discovering novel peptide structures with therapeutic potential patsnap.comunivie.ac.at.

A significant shift in the field is the development of non-peptide oxytocin receptor modulators. Small molecules offer several advantages over peptides, including potentially better oral bioavailability and the ability to cross the blood-brain barrier. While the development of non-peptide agonists and antagonists has faced challenges, it remains an active area of research with the potential to yield novel therapeutics for a range of conditions.

Computational approaches will continue to play a pivotal role in the future of oxytocin analogue design. In silico methods are increasingly used to predict the binding of ligands to the oxytocin receptor, helping to guide the design of new compounds with desired properties uit.noresearchgate.net. Mathematical modeling is also being employed to understand how genetic variants in the oxytocin receptor affect ligand binding, which could pave the way for personalized medicine approaches to oxytocin-related therapies nih.gov.

The table below outlines some of the key future directions and the potential impact on the development of new oxytocin analogues.

| Future Direction | Enabling Technologies | Potential Impact |

| Enhanced Stability and Bioavailability | Chemical modifications (e.g., D-amino acids, disulfide bond mimetics), novel drug delivery systems. | Development of orally active and long-lasting oxytocin analogues. |

| Novel Lead Discovery | Peptide display libraries (phage, mRNA), venomics. | Identification of new peptide scaffolds with unique pharmacological profiles. |

| Non-Peptide Modulators | High-throughput screening, structure-based drug design. | Creation of small molecule drugs with improved pharmacokinetic properties. |

| Personalized Medicine | Computational modeling, genetic screening. | Tailoring of oxytocin-based therapies to an individual's genetic makeup. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.